Pyridazine-3,6-diamine
Overview
Description
Pyridazine-3,6-diamine is a chemical compound with the molecular formula C4H6N4 and a molecular weight of 110.12 . It is also known by its English name Pyridazine-3,6-diamine .
Synthesis Analysis
Pyridazine synthesis involves various methods. One approach is the Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves an unexpected C-C bond cleavage in the absence of metal, enabling an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Molecular Structure Analysis
The molecular structure of Pyridazine-3,6-diamine is characterized by a pyridazine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 2 .Chemical Reactions Analysis
Pyridazine-3,6-diamine can participate in various chemical reactions. For instance, it can undergo aza-Diels-Alder reaction with 1,2,3-triazines to synthesize 6-aryl-pyridazin-3-amines .Scientific Research Applications
Medicinal Chemistry
Pyridazine and Pyridazinone derivatives have shown a wide range of pharmacological activities . They are used in the development of drugs with various biological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and more .
Agrochemicals
Various Pyridazinone derivatives are well known as agrochemicals . They are present in some commercially available drugs and agrochemicals .
Optoelectronics
Pyridazine derivatives have potential applications in optoelectronics . They are used in the development of fluorescent materials and sensors .
Anti-Inflammatory and Analgesic
Pyridazine and its derivatives have been shown to possess anti-inflammatory and analgesic properties . They are used in the development of drugs for the treatment of inflammation and pain .
Antiviral
Pyridazine derivatives have been reported to have antiviral properties . They are used in the development of antiviral drugs .
Antidiabetic
Pyridazine derivatives have been reported to have antidiabetic properties . They are used in the development of drugs for the treatment of diabetes .
Molecular Recognition and Drug Discovery
The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions . These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .
Antimetabolite
Diazine alkaloid (pyridazine, pyrimidine and pyrazine) scaffold, a widespread two-nitrogen containing compounds in nature (DNA, RNA, flavors, and fragrances), constitutes a central building block for a wide range of pharmacological applications . Diazines are reported to exhibit antimetabolite (antifolate and) properties .
Antiallergic
Pyridazine derivatives have been reported to have antiallergic properties . They are used in the development of drugs for the treatment of allergies .
Safety And Hazards
Future Directions
Pyridazine and its derivatives, including Pyridazine-3,6-diamine, have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities . This suggests that this compound and its derivatives could be further explored for their therapeutic benefits .
properties
IUPAC Name |
pyridazine-3,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4/c5-3-1-2-4(6)8-7-3/h1-2H,(H2,5,7)(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGSOPZZJKIXQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423365 | |
Record name | Pyridazine-3,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridazine-3,6-diamine | |
CAS RN |
61070-99-3 | |
Record name | Pyridazine-3,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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